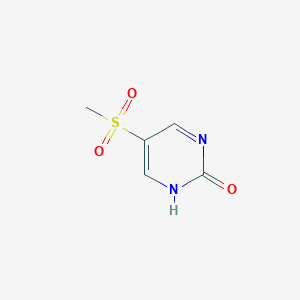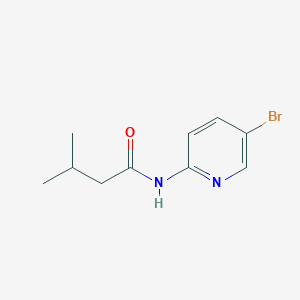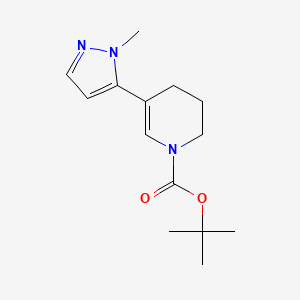![molecular formula C14H14O2 B7590497 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)
4'-Hydroxy-[1,1'-biphenyl]-2-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Hydroxy-[1,1'-biphenyl]-2-ethanol, also known as 4-HO-BPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of bisphenol A (BPA), a widely used industrial chemical that has been linked to various health concerns. The synthesis of 4-HO-BPE involves the reduction of BPA, and this process has been studied extensively to optimize the yield and purity of the final product.
Mécanisme D'action
The mechanism of action of 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol is not well understood, but it is thought to involve the modulation of estrogen receptors. Estrogen receptors are involved in the regulation of various physiological processes, including bone growth, cardiovascular function, and reproductive health. By modulating these receptors, 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol may have therapeutic applications in the treatment of diseases related to these processes.
Biochemical and Physiological Effects:
Studies have shown that 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol has a variety of biochemical and physiological effects. It has been shown to modulate estrogen receptors, which may have implications for bone growth, cardiovascular function, and reproductive health. Additionally, 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol in lab experiments is that it has a higher binding affinity for estrogen receptors than BPA, making it a potentially more effective modulator of these receptors. Additionally, 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases. One limitation of using 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol in lab experiments is that its mechanism of action is not well understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research on 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol. One area of research could focus on its therapeutic applications in the treatment of diseases related to bone growth, cardiovascular function, and reproductive health. Additionally, further research could be done to understand the mechanism of action of 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol and how it modulates estrogen receptors. Finally, research could be done to optimize the synthesis of 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol to improve the yield and purity of the final product.
Méthodes De Synthèse
The synthesis of 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol involves the reduction of BPA using sodium borohydride (NaBH4) as a reducing agent. This reaction takes place in a solvent such as methanol or ethanol, and the pH of the solution is typically adjusted to around 7. The reaction is exothermic and requires careful control of the reaction conditions to avoid side reactions and product impurities. The yield and purity of the final product can be optimized by varying the reaction time, temperature, and concentration of reagents.
Applications De Recherche Scientifique
4'-Hydroxy-[1,1'-biphenyl]-2-ethanol has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to modulate estrogen receptors, which are involved in the regulation of various physiological processes. Studies have shown that 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol has a higher binding affinity for estrogen receptors than BPA, suggesting that it may be a more effective modulator of these receptors. Additionally, 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Propriétés
IUPAC Name |
4-[2-(2-hydroxyethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-9-11-3-1-2-4-14(11)12-5-7-13(16)8-6-12/h1-8,15-16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVBTMRBXDXSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy-[1,1'-biphenyl]-2-ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)




![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one](/img/structure/B7590462.png)
![3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)

![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)

![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)


